molecular formula C16H24OSi B11854806 1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one CAS No. 922731-32-6

1-{2-(Prop-1-en-2-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one

Cat. No.: B11854806
CAS No.: 922731-32-6
M. Wt: 260.45 g/mol
InChI Key: COUORYYBFNKYJE-UHFFFAOYSA-N
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Description

1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is an organic compound characterized by its unique structure, which includes a trimethylsilyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone typically involves multiple steps. One common method includes the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with corresponding organylselenolates and sodium selenide. This reaction is efficient and selective, producing the desired compound under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems may enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The phenyl ring provides a platform for further functionalization and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Propargyloxytrimethylsilane: Similar in structure, containing a trimethylsilyl group and an alkyne.

    Trimethylsilylprop-2-yn-1-yl selenides: Contains a trimethylsilyl group and a selenide moiety.

Uniqueness

1-(2-(Prop-1-en-2-yl)-6-(2-(trimethylsilyl)ethyl)phenyl)ethanone is unique due to its combination of a trimethylsilyl group and a phenyl ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

922731-32-6

Molecular Formula

C16H24OSi

Molecular Weight

260.45 g/mol

IUPAC Name

1-[2-prop-1-en-2-yl-6-(2-trimethylsilylethyl)phenyl]ethanone

InChI

InChI=1S/C16H24OSi/c1-12(2)15-9-7-8-14(16(15)13(3)17)10-11-18(4,5)6/h7-9H,1,10-11H2,2-6H3

InChI Key

COUORYYBFNKYJE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC=CC(=C1C(=O)C)CC[Si](C)(C)C

Origin of Product

United States

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